molecular formula C18H23N5O4 B14537140 7-(3-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline CAS No. 62401-81-4

7-(3-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline

Cat. No.: B14537140
CAS No.: 62401-81-4
M. Wt: 373.4 g/mol
InChI Key: ZEMKRIDQIPFARX-UHFFFAOYSA-N
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Description

7-(3-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline: is a complex organic compound that combines theophylline, a well-known bronchodilator, with a hydroxyphenyl ethylamine moiety. This compound is of interest due to its potential pharmacological properties, particularly in the treatment of respiratory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline typically involves multiple steps:

    Starting Materials: Theophylline and 2-hydroxy-2-(p-hydroxyphenyl)ethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the theophylline moiety.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Reduced forms of theophylline and modified hydroxyphenyl ethylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigating its effects on cellular processes and signaling pathways.

    Medicine: Exploring its potential as a therapeutic agent for respiratory diseases and other conditions.

    Industry: Potential use in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 7-(3-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline involves:

    Molecular Targets: Theophylline targets phosphodiesterase enzymes, leading to increased cyclic AMP levels and bronchodilation.

    Pathways: The hydroxyphenyl ethylamine moiety may interact with adrenergic receptors, enhancing the compound’s bronchodilatory effects.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

    Aminophylline: A compound similar to theophylline but with improved solubility and bioavailability.

    Caffeine: A stimulant with structural similarities to theophylline.

Uniqueness

7-(3-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline is unique due to its combination of theophylline and hydroxyphenyl ethylamine, potentially offering enhanced pharmacological properties compared to its individual components.

Properties

CAS No.

62401-81-4

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

7-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H23N5O4/c1-21-16-15(17(26)22(2)18(21)27)23(11-20-16)9-3-8-19-10-14(25)12-4-6-13(24)7-5-12/h4-7,11,14,19,24-25H,3,8-10H2,1-2H3

InChI Key

ZEMKRIDQIPFARX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC=C(C=C3)O)O

Origin of Product

United States

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